![molecular formula C7H9BN2O3 B13461030 [2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methylcarbamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(methylcarbamoyl)pyridin-4-yl]boronic acid typically involves the reaction of a 2-halopyridine derivative with a metallating reagent to form an organometallic intermediate. This intermediate is then reacted with a borate ester to yield the desired boronic acid compound. The general reaction scheme is as follows:
Metallation: A 2-halopyridine compound is treated with a metallating reagent such as lithium or magnesium to form an organometallic intermediate.
Borate Ester Reaction: The organometallic intermediate is then reacted with a borate ester to form a complex salt.
Protonation: The complex salt is treated with a proton source to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters.
科学的研究の応用
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of [2-(methylcarbamoyl)pyridin-4-yl]boronic acid involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the pyridine ring and the boronic acid group .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Pyridine-2-boronic acid
- [2-(carbamoyl)pyridin-4-yl]boronic acid
Uniqueness
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid is unique due to the presence of the methylcarbamoyl group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and a promising candidate for the development of new pharmaceuticals .
特性
分子式 |
C7H9BN2O3 |
|---|---|
分子量 |
179.97 g/mol |
IUPAC名 |
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4,12-13H,1H3,(H,9,11) |
InChIキー |
XDZFQEFWTJQQND-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)C(=O)NC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one](/img/structure/B13460947.png)
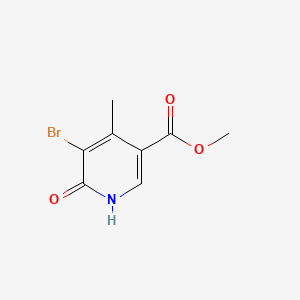


![2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13460976.png)
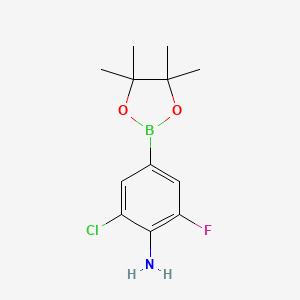

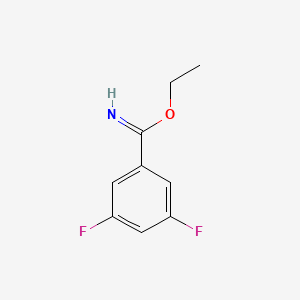
![{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13460993.png)
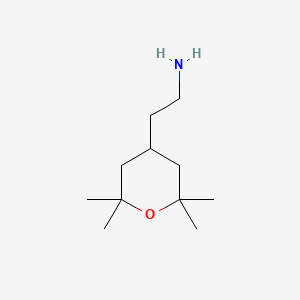
![8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecane](/img/structure/B13461010.png)
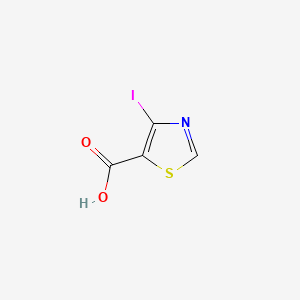

![tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)
